1,3-Di-tert-butylthiourea synthesis and characterization
1,3-Di-tert-butylthiourea synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di-tert-butylthiourea
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-di-tert-butylthiourea, a symmetrically substituted thiourea derivative. The bulky tert-butyl groups confer unique solubility, reactivity, and steric properties to the molecule, making it a valuable intermediate and ligand in modern organic synthesis.[1][2] This document outlines a robust and accessible synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and details the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. The protocols and data presented herein are designed to be self-validating, providing researchers with the necessary information to confidently prepare and verify this versatile chemical building block.
Principles of Synthesis: A Mechanistic Approach
The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the reaction of primary amines with a suitable thiocarbonyl source, such as isothiocyanates or carbon disulfide.[3][4] For symmetrical thioureas like 1,3-di-tert-butylthiourea, the reaction of the corresponding primary amine with carbon disulfide (CS₂) is often the most direct and efficient route, avoiding the need to first synthesize an isothiocyanate intermediate.[5][6]
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate salt intermediate.[4][5] In the presence of excess amine, a second molecule of tert-butylamine attacks the intermediate, leading to the elimination of hydrogen sulfide (H₂S) and the formation of the stable 1,3-di-tert-butylthiourea product. The steric hindrance from the tert-butyl groups influences the reaction rate but ultimately drives the formation of the symmetrically disubstituted product.
Synthesis and Purification Workflow
The overall process involves the reaction of the starting materials, followed by workup to isolate the crude product and subsequent purification via recrystallization to obtain the final, high-purity compound.
Caption: Experimental workflow for the synthesis of 1,3-di-tert-butylthiourea.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 1,3-di-tert-butylthiourea.
Reagents and Equipment:
-
tert-Butylamine (≥99%)
-
Carbon Disulfide (CS₂) (≥99%)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reactants: Add tert-butylamine (2.0 equivalents) to ethanol (100 mL) in the flask and begin stirring. Cool the solution in an ice bath.
-
Slow Addition: Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. The reaction is exothermic; maintain the temperature below 20°C during the addition.
-
Causality Note: Slow addition and cooling are critical to control the initial exothermic reaction and prevent excessive evaporation of the volatile carbon disulfide.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux for 2-3 hours.
-
Expert Insight: The initial stirring at room temperature allows for the formation of the dithiocarbamate intermediate. The subsequent heating promotes the condensation reaction with a second molecule of the amine and drives the reaction to completion by facilitating the elimination of H₂S gas.
-
-
Product Isolation (Workup): Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A white solid will precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Trustworthiness Principle: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, ensuring a high-purity final product.
-
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Data Analysis
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for validation.
Physicochemical Properties
The fundamental properties of 1,3-di-tert-butylthiourea are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂S | [7] |
| Molecular Weight | 188.33 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 165-171 °C | [2] |
| Note: Reported melting points vary slightly (e.g., 150-152 °C), which can be dependent on purity and analytical method.[1] |
Molecular Structure Diagram
Caption: 2D representation of the 1,3-di-tert-butylthiourea molecular structure.
Spectroscopic Data Interpretation
The following sections describe the expected spectroscopic signatures for 1,3-di-tert-butylthiourea.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 6.0 - 7.0 | Broad Singlet | 2H, NH |
| ~ 1.5 | Singlet | 18H, -C(CH₃ )₃ | |
| ¹³C NMR | ~ 180 | Singlet | 1C, C =S |
| ~ 53 | Singlet | 2C, -C (CH₃)₃ | |
| ~ 30 | Singlet | 6C, -C(CH₃ )₃ |
-
¹H NMR Analysis: The proton spectrum is expected to be remarkably simple due to the molecule's symmetry. The eighteen protons of the two equivalent tert-butyl groups will appear as a single, sharp singlet at approximately 1.5 ppm.[8] The two N-H protons will typically appear as a broad singlet further downfield. Its chemical shift can be variable and concentration-dependent, and the signal may be broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
¹³C NMR Analysis: The carbon spectrum will confirm the presence of three distinct carbon environments. The most downfield signal corresponds to the thiocarbonyl (C=S) carbon. The quaternary carbons of the two tert-butyl groups will appear around 53 ppm, and the six equivalent methyl carbons will produce a single, intense signal around 30 ppm.[9]
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 1,3-di-tert-butylthiourea (MW = 188.33), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the intact molecule.
-
Major Fragmentation Peak: A significant peak at m/z = 131, resulting from the loss of a tert-butyl radical (•C(CH₃)₃), which is a stable carbocation fragment.
-
Other Fragments: A peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl groups.
-
C=S Stretch (Thioamide I band): A moderate to strong band in the region of 1200-1350 cm⁻¹. This band is characteristic of the thiourea core.
Safety, Handling, and Storage
Safety Precautions:
-
1,3-Di-tert-butylthiourea is considered harmful if swallowed, inhaled, or on contact with skin.[1]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid breathing dust.[1]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place, away from direct light and moisture.[2]
-
For long-term storage, maintaining the compound at +4°C is recommended.[2]
-
The compound is stable for at least two years when stored under the recommended conditions.[2]
Conclusion
This guide has detailed a reliable and mechanistically sound method for the synthesis of 1,3-di-tert-butylthiourea from tert-butylamine and carbon disulfide. The provided step-by-step protocol, coupled with insights into the causality of experimental choices, equips researchers to produce this compound with high purity. The comprehensive characterization data, including expected outcomes for NMR, MS, and IR spectroscopy, serves as an authoritative benchmark for structural verification. By following the procedures and safety guidelines outlined herein, scientific professionals can confidently synthesize and utilize this versatile thiourea derivative in their research and development endeavors.
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